Oxetane Boosts Aqueous Solubility
The oxetane ring in 2-fluoro-6-(oxetan-3-yloxy)-pyridine provides a significant solubility advantage over its gem-dimethyl analog. In a systematic study of matched molecular pairs across multiple chemotypes, replacing a gem-dimethyl group with an oxetane increased aqueous solubility by a factor ranging from 4 to over 4000 [1]. This effect is attributed to the oxetane's enhanced polarity and capacity to disrupt crystal packing. For this specific 2-fluoro-6-oxetanyloxy-pyridine scaffold, the predicted aqueous solubility at pH 7.4 is approximately 38–50 μM, while the corresponding gem-dimethyl ether analog is expected to exhibit solubility in the sub-micromolar range.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Predicted solubility ~38–50 μM at pH 7.4 [2] |
| Comparator Or Baseline | gem-Dimethyl ether analog (predicted) |
| Quantified Difference | ≥4× to >4000× higher solubility for oxetane-containing compound |
| Conditions | Matched molecular pair analysis across 12 drug-like scaffolds; aqueous solubility measured by shake-flask or potentiometric methods [1] |
Why This Matters
Higher aqueous solubility directly reduces precipitation risk in biochemical assays and simplifies formulation for in vivo studies, making this compound a more tractable starting point for lead optimization.
- [1] Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. View Source
- [2] ChEMBL Database. Solubility prediction for CHEMBL3376393 (2-Fluoro-6-(oxetan-3-yloxy)-pyridine). EMBL-EBI. View Source
